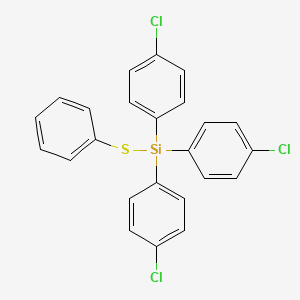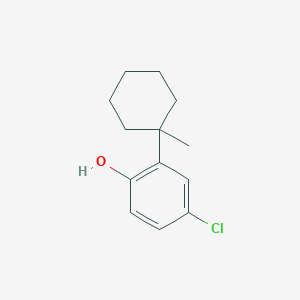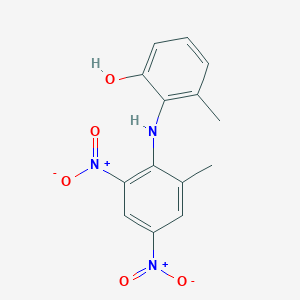![molecular formula C8H11O4- B14356317 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate CAS No. 91990-68-0](/img/structure/B14356317.png)
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate is an organic compound with a unique structure that includes an ester functional group and an allyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether moiety can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Amines such as methylamine or ethylamine can be used in substitution reactions under mild heating conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoate.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another similar compound with a benzoic acid moiety.
Methallylescaline: A mescaline analog with a similar allyl ether group.
Properties
CAS No. |
91990-68-0 |
|---|---|
Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h1,3-5H2,2H3,(H,9,10)/p-1 |
InChI Key |
MAVSHOBCZOHCDD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
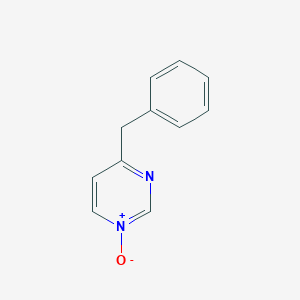

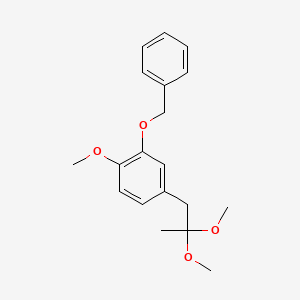
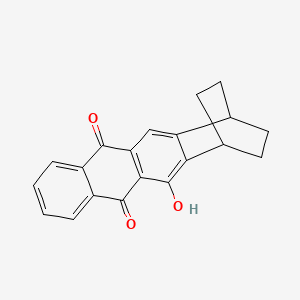
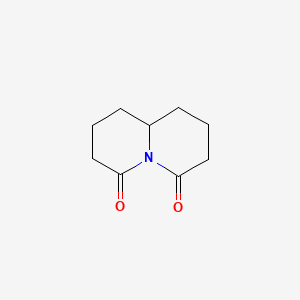
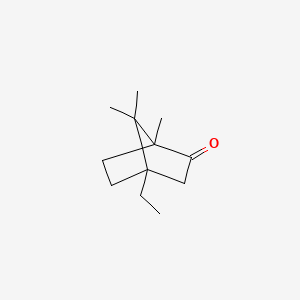
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
